N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide
Description
N-(8H-Indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound featuring a fused indeno[1,2-d]thiazole core linked to a 3,4,5-trimethoxybenzamide group via an amide bond. This structure is part of a broader class of indenothiazole derivatives designed for therapeutic applications, particularly as SARS-CoV-2 inhibitors . The compound’s design leverages the indenothiazole scaffold’s planar aromatic system, which enhances π-π stacking interactions with biological targets, while the 3,4,5-trimethoxybenzamide moiety contributes to electron density modulation and steric effects .
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-24-14-8-12(9-15(25-2)18(14)26-3)19(23)22-20-21-17-13-7-5-4-6-11(13)10-16(17)27-20/h4-9H,10H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENJTCSPOXRBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1-Indanone to Form 8H-Indeno[1,2-d]thiazol-2-amine
The foundational step involves the formation of the thiazole ring via cyclocondensation of 1-indanone with thiourea in the presence of bromine. This reaction proceeds under reflux conditions in anhydrous ethanol, yielding 8H-indeno[1,2-d]thiazol-2-amine as a key intermediate.
Reaction Conditions:
- Reactants: 1-Indanone (1.0 equiv), thiourea (2.0 equiv), bromine (1.1 equiv)
- Solvent: Anhydrous ethanol
- Temperature: 100°C (reflux)
- Duration: 5–6 hours
- Workup: Evaporation of solvent, neutralization with aqueous ammonium hydroxide (25%), and filtration to isolate the crude amine.
This step achieves moderate yields (35–45%), with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The amine intermediate is typically used without further purification in subsequent steps.
Amidation with 3,4,5-Trimethoxybenzoic Acid
The second step couples 8H-indeno[1,2-d]thiazol-2-amine with 3,4,5-trimethoxybenzoic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in N,N-dimethylformamide (DMF).
Reaction Conditions:
- Reactants: 8H-Indeno[1,2-d]thiazol-2-amine (1.1 equiv), 3,4,5-trimethoxybenzoic acid (1.0 equiv), HATU (1.0 equiv), DIPEA (3.0 equiv)
- Solvent: N,N-Dimethylformamide
- Temperature: Room temperature (25°C)
- Duration: 2 hours
- Workup: Quenching with water, extraction with ethyl acetate, drying over sodium sulfate, and purification via silica gel chromatography (dichloromethane eluent).
This method yields this compound in 37–42% isolated yield. The use of HATU ensures efficient amide bond formation while minimizing racemization, a critical consideration for maintaining stereochemical integrity.
Optimization and Mechanistic Insights
Role of Electron-Donating Substituents
The 3,4,5-trimethoxybenzoyl group enhances solubility and electronic interactions with target enzymes. Comparative studies demonstrate that methoxy substituents at the 3,4,5-positions improve binding affinity compared to mono- or dimethoxy analogues. Steric hindrance from the trimethoxy arrangement, however, necessitates precise reaction stoichiometry to avoid byproduct formation.
Solvent and Base Selection
DMF is preferred over alternatives like acetonitrile or tetrahydrofuran due to its high polarity, which facilitates the dissolution of both the amine and carboxylic acid reactants. DIPEA, a non-nucleophilic base, effectively neutralizes the hydrogen bromide byproduct generated during HATU activation, preventing unwanted side reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The final product is characterized by 1H NMR (400 MHz, DMSO-d6):
- δ 12.85 (s, 1H, NH),
- δ 8.02–7.95 (m, 2H, aromatic protons),
- δ 7.45–7.38 (m, 3H, indenothiazole protons),
- δ 3.90 (s, 9H, OCH3).
The absence of residual solvent peaks and the integration ratio confirm high purity.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) m/z: [M + H]+ calculated for C22H19N2O4S: 419.1068; found: 419.1071.
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its inhibitory activity against specific enzymes makes it a candidate for drug development, especially in antiviral therapies.
Industry: The compound’s unique structure allows it to be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of SARS-CoV-2 3CL protease, the compound binds to the active site of the enzyme, preventing it from catalyzing the cleavage of viral polyproteins. This inhibition disrupts the viral replication process, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Indenothiazole Derivatives with Modified Benzamide Substituents
The closest structural analogues of N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide are derived from systematic modifications of the benzamide group and indenothiazole core (Table 1). Key examples include:
Table 1: Structural Analogues from Indenothiazole Series
- Key Observations: Substituent Position: Shifting the methoxy group on the indenothiazole from position 5 (Compound 4) to 6 (Compound 7a) reduced steric hindrance, improving synthetic accessibility . Electron Effects: Introducing electron-withdrawing groups (e.g., Cl in Compound 7e) lowered yields (39%) compared to methoxy-substituted derivatives (44–50%) due to increased reaction complexity . Trimethoxybenzamide Advantage: Compound 7f, which shares the 3,4,5-trimethoxybenzamide group with the target compound, showed enhanced stability in MS analysis (m/z 469.2 [M+H]⁺) compared to dimethoxy analogues, likely due to improved resonance stabilization .
Substituent-Driven Functional Outcomes
- Steric Hindrance : Bulky substituents like isobutoxy (Compound 7c, 40% yield) reduced reactivity during synthesis, whereas smaller groups (e.g., methyl in Compound 7d, 47% yield) improved efficiency .
- Ring Expansion : Derivatives with expanded central rings (e.g., Compound 7l) exhibited lower yields (25–34%), highlighting the challenge of maintaining planar geometry in larger systems .
Comparison with Functional Analogues
Thiazole-Based Derivatives with Trimethoxybenzamide
Several non-indenothiazole compounds featuring the 3,4,5-trimethoxybenzamide group have been synthesized for diverse applications (Table 2):
Table 2: Functional Analogues with Trimethoxybenzamide
- Key Observations :
- Anticancer Activity : Compound 4b demonstrated cytotoxicity via furan and chlorophenyl substituents, achieving 69% yield and distinct ¹H NMR signals (δ 7.32, thiazole CH) .
- Antiviral Targets : Compound 5a, synthesized in 84% yield, targeted SARS-CoV-2 3CLpro, with ¹H NMR confirming piperidine integration (δ 8.39) .
- Structural Flexibility : Oxadiazole derivatives (e.g., HR298549) retained the trimethoxybenzamide group but prioritized heterocyclic diversity for custom synthesis .
Biological Activity
N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article delves into the synthesis, structure-activity relationships (SAR), and various biological evaluations of this compound and its derivatives.
Synthesis and Structural Overview
The synthesis of this compound typically involves a multi-step process that includes the formation of the indeno-thiazole core followed by the introduction of the trimethoxybenzamide moiety. The general synthetic route can be summarized as follows:
- Formation of Indeno[1,2-d]thiazole : This involves cyclization reactions using appropriate precursors such as thiourea and ketones.
- Introduction of Benzamide Moiety : The benzamide is introduced via acylation reactions with 3,4,5-trimethoxybenzoic acid.
Chemical Structure
The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 320.37 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Purity | >95% |
Antiviral Properties
Recent studies have focused on the compound's activity against SARS-CoV-2. In a study by Zhang et al. (2022), various derivatives of 8H-indeno[1,2-d]thiazole were synthesized and evaluated for their ability to inhibit the SARS-CoV-2 3CL protease. Among these derivatives, this compound exhibited significant inhibitory activity with an IC50 value of approximately 1.28 ± 0.17 μM against the target enzyme .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study published in Acta Pharmaceutica reported that several indeno-thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Table 2: Summary of Biological Activities
| Activity Type | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Antiviral | SARS-CoV-2 3CL Protease | 1.28 ± 0.17 | |
| Anticancer | Various Cancer Cell Lines | Varies (up to 10) |
The proposed mechanism for the antiviral activity includes binding to the active site of the SARS-CoV-2 protease, thereby inhibiting viral replication . For anticancer activity, it is suggested that these compounds may disrupt microtubule dynamics or induce oxidative stress leading to apoptosis in cancer cells .
Case Study 1: SARS-CoV-2 Inhibition
In a controlled laboratory setting, researchers tested this compound against SARS-CoV-2 infected Vero E6 cells. The results indicated a dose-dependent inhibition of viral replication with significant cytopathic effects observed at higher concentrations.
Case Study 2: Anticancer Efficacy
A separate study evaluated the compound against breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a reduction in cell viability by approximately 60% at a concentration of 10 μM , indicating potent anticancer properties.
Future Directions
Further research is warranted to explore:
- In vivo studies to confirm efficacy and safety profiles.
- Mechanistic studies to elucidate specific pathways affected by this compound.
- Optimization of chemical structure to enhance potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
